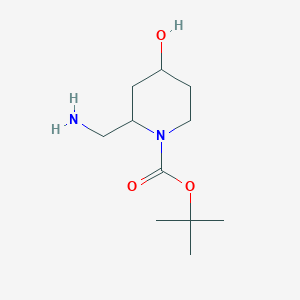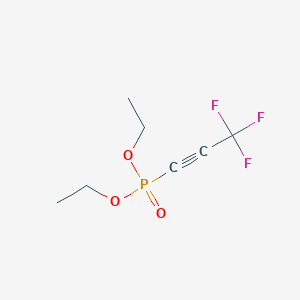
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl chain, which is further bonded to a phosphonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoropropynyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions . The reaction can be represented as follows:
Diethyl phosphite+Trifluoropropynyl halide→Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Reduction Reactions: The triple bond in the propynyl chain can be reduced to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Aromatic nitrile oxides in the presence of a suitable catalyst are used for cycloaddition reactions.
Major Products
The major products formed from these reactions include substituted phosphonates, isoxazole derivatives, and reduced alkene or alkane derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocycles and fluorinated compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Agrochemistry: The compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Another fluorinated phosphonate with similar applications but different reactivity due to the presence of a different fluorinated group.
Uniqueness
This compound is unique due to its specific trifluoropropynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industrial applications .
Eigenschaften
Molekularformel |
C7H10F3O3P |
|---|---|
Molekulargewicht |
230.12 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C7H10F3O3P/c1-3-12-14(11,13-4-2)6-5-7(8,9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
KSPDHXSREUTSBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C#CC(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


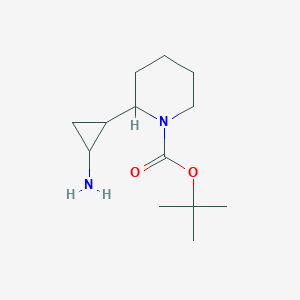
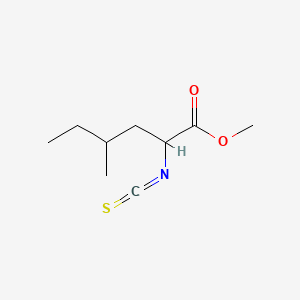
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
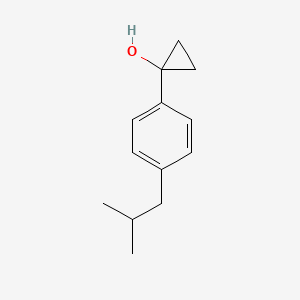
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
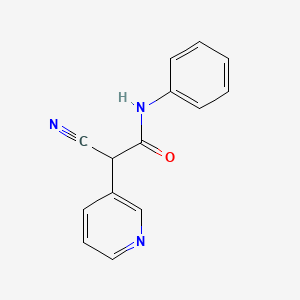
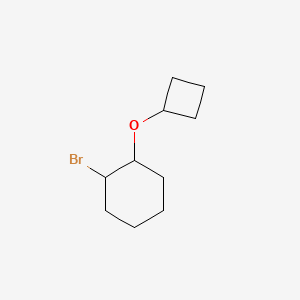
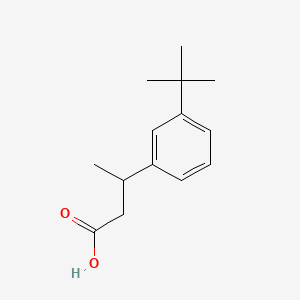
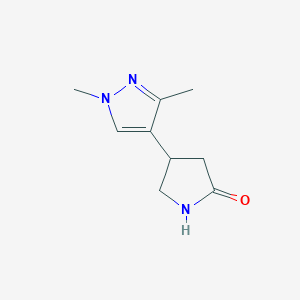
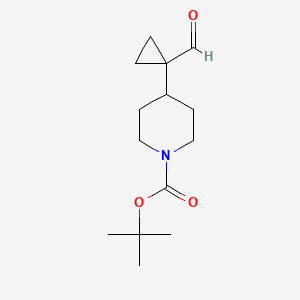
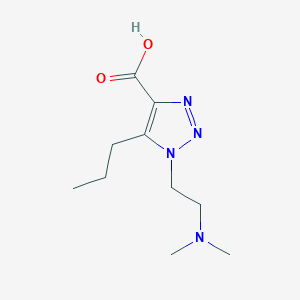
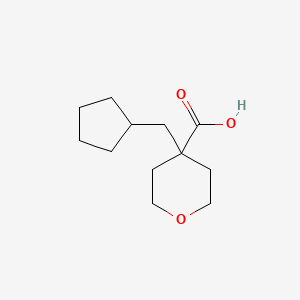
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
